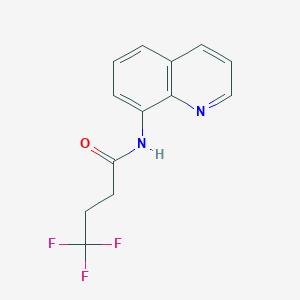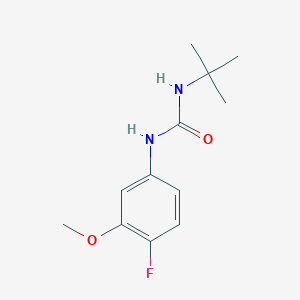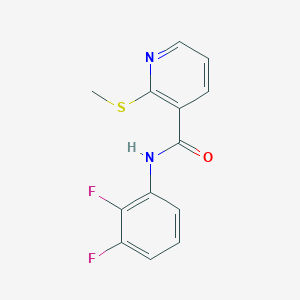
4,4,4-trifluoro-N-(quinolin-8-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-N-(quinolin-8-yl)butanamide is a fluorinated organic compound that incorporates both a trifluoromethyl group and a quinoline moiety. The presence of fluorine atoms often imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-N-(quinolin-8-yl)butanamide typically involves the condensation of aniline derivatives with ethyl 4,4,4-trifluoroacetoacetate. This reaction is often catalyzed by acids and results in the formation of 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones, which can be further converted into the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions, followed by purification processes such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-N-(quinolin-8-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can occur, particularly involving the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace fluorine atoms.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities and chemical properties depending on the specific modifications made.
Scientific Research Applications
4,4,4-Trifluoro-N-(quinolin-8-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes.
Industry: Utilized in the development of materials with unique properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-N-(quinolin-8-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the quinoline moiety can interact with various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: A class of antibiotics that also contain a fluorinated quinoline structure.
Mefloquine: An antimalarial drug with a similar quinoline backbone.
Brequinar: An antineoplastic drug with structural similarities.
Uniqueness
4,4,4-Trifluoro-N-(quinolin-8-yl)butanamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11F3N2O |
|---|---|
Molecular Weight |
268.23 g/mol |
IUPAC Name |
4,4,4-trifluoro-N-quinolin-8-ylbutanamide |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)7-6-11(19)18-10-5-1-3-9-4-2-8-17-12(9)10/h1-5,8H,6-7H2,(H,18,19) |
InChI Key |
ZKQVLFQCORRKDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CCC(F)(F)F)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]indolizine](/img/structure/B12241069.png)
![2,4,5-Trimethyl-6-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B12241074.png)
![2-[(1-{Thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B12241078.png)
![6-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B12241080.png)
![2-{[2-(2,5-Dimethylfuran-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine](/img/structure/B12241085.png)

![2-benzoyl-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12241109.png)

![1-(2-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12241129.png)
![1-(3-Chlorophenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea](/img/structure/B12241132.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12241134.png)
![2-Methyl-3-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12241135.png)
![2-Methyl-3-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12241138.png)
![4-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B12241140.png)
